Nampt-IN-15

NAMPT inhibition Cytotoxicity IC50

Nampt-IN-15 (CAS 2222981-61-3) is a small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. The compound exhibits sub-micromolar to low nanomolar cytotoxicity against a panel of cancer cell lines, with IC₅₀ values ranging from 7 nM to 38.5 nM.

Molecular Formula C24H30N4O2
Molecular Weight 406.5 g/mol
Cat. No. B15578367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNampt-IN-15
Molecular FormulaC24H30N4O2
Molecular Weight406.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H30N4O2/c25-22-8-3-7-21(17-22)24(30)28-15-11-19(12-16-28)5-1-2-14-27-23(29)10-9-20-6-4-13-26-18-20/h3-4,6-10,13,17-19H,1-2,5,11-12,14-16,25H2,(H,27,29)/b10-9+
InChIKeyJLAJCUOAEWKJJS-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nampt-IN-15: Procurement-Ready NAMPT Inhibitor with Defined Cytotoxic Profile Across Hematologic and Solid Tumor Cell Lines


Nampt-IN-15 (CAS 2222981-61-3) is a small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway . The compound exhibits sub-micromolar to low nanomolar cytotoxicity against a panel of cancer cell lines, with IC₅₀ values ranging from 7 nM to 38.5 nM [1]. As a member of the Nampt-IN chemical series, it is supplied with certified purity (98-99.55%) and is referenced as Example 3 in the originating patent literature . Its established CAS registration and commercial availability from multiple vendors facilitate procurement for preclinical oncology research requiring NAMPT pathway interrogation.

Procurement Risk Alert: Why Nampt-IN-15 Cannot Be Interchanged with Generic NAMPT Inhibitors


NAMPT inhibitors are not a homogeneous class; their cellular potency, target engagement, and off-target liabilities vary significantly by chemical scaffold. For instance, the clinical-stage inhibitor FK866 (APO866) exhibits a fundamentally different potency profile and toxicity spectrum compared to newer chemical entities [1]. Within the Nampt-IN series alone, IC₅₀ values span over three orders of magnitude, from 0.2 nM for Nampt-IN-14 to 0.183 μM for Nampt-IN-8 . Substituting Nampt-IN-15 with another NAMPT inhibitor without accounting for its unique 7-38.5 nM potency window and specific cell-line activity signature risks invalidating experimental dose-response relationships, confounding NAD⁺ depletion kinetics, and compromising assay reproducibility. The following evidence dimensions quantify exactly how Nampt-IN-15 differs from the most relevant comparators.

Nampt-IN-15: Quantitative Differentiation from Closest NAMPT Inhibitor Analogs


Cellular Potency Spectrum: Nampt-IN-15 Occupies a Distinct Nanomolar Window Between Ultra-Potent and Moderate NAMPT Inhibitors

Nampt-IN-15 demonstrates a cell-line-dependent cytotoxicity profile with IC₅₀ values ranging from 7 nM to 38.5 nM across four human cancer cell lines . This potency window is approximately 35-fold less potent than the ultra-potent Nampt-IN-14 (IC₅₀ = 0.2 nM) but approximately 26-fold more potent than Nampt-IN-8 (IC₅₀ = 183 nM) . For context, the clinical candidate FK866 exhibits IC₅₀ values in the 1-30 nM range across various tumor cell lines, placing Nampt-IN-15 in a comparable but pharmacologically distinct potency bracket [1]. This quantitative differentiation matters for experiments where intermediate NAMPT inhibition—avoiding complete NAD⁺ depletion—is desired to study partial pathway modulation or to mitigate on-target toxicity.

NAMPT inhibition Cytotoxicity IC50 Cancer cell lines NAD+ salvage pathway

Cell Line Selectivity: Nampt-IN-15 Exhibits a 5.5-Fold Differential Cytotoxicity Between MOLM-13 AML and BxPC-3 Pancreatic Cancer Cells

Within a single experimental dataset, Nampt-IN-15 displays a 5.5-fold variation in IC₅₀ across four tested cell lines, ranging from 7 nM in MOLM-13 (acute myeloid leukemia) to 38.5 nM in BxPC-3 (pancreatic ductal adenocarcinoma) [1]. This differential sensitivity contrasts with the reported profile of Nampt-IN-16, which shows a uniform IC₅₀ of 150 nM (0.15 μM) against gastric cancer cells with no documented lineage-specific variation [2]. The 5.5-fold window provides researchers with a built-in selectivity metric to gauge tissue- or lineage-specific NAMPT dependency. While the underlying mechanism of this differential sensitivity—whether due to variations in NAMPT expression, NAD⁺ biosynthesis flux, or compound efflux—remains to be elucidated, the reproducible quantitative gradient enables rational selection of cell models for mechanism-of-action studies.

Cell line selectivity Cytotoxicity profiling NAMPT inhibition Hematologic malignancies Solid tumors

Mechanistic Class Distinction: Nampt-IN-15 Functions as a Direct NAMPT Inhibitor, Not a Substrate-Dependent Prodrug Like Nampt-IN-12

Nampt-IN-15 acts as a direct small-molecule inhibitor of NAMPT, binding to the enzyme to block its catalytic activity . In contrast, Nampt-IN-12 is a substrate-dependent prodrug that requires sequential metabolism by NAMPT and NMNAT1 to generate an active adenine dinucleotide (AD) analog that subsequently inhibits IMPDH . This mechanistic divergence carries significant experimental implications: Nampt-IN-15's activity is independent of cellular NAMPT and NMNAT1 expression levels, whereas Nampt-IN-12's efficacy is contingent upon the expression and functional status of these NAD⁺ salvage enzymes. For studies in cell types with low or variable NAMPT/NMNAT1 expression—such as certain neuronal or pancreatic cancer subsets—Nampt-IN-15 provides more predictable target engagement and eliminates confounding variables associated with prodrug activation.

NAMPT inhibition mechanism Prodrug metabolism NAD+ salvage pathway NMNAT1 Target engagement

Procurement-Grade Purity: Nampt-IN-15 is Commercially Supplied with Documented 99.55% Purity, Exceeding the 98% Threshold Common for Research-Grade Inhibitors

Commercially sourced Nampt-IN-15 is supplied with a certified purity of 99.55%, as documented by vendor quality control analysis . This exceeds the 98% purity specification commonly reported for research-grade NAMPT inhibitors such as Nampt-IN-14 and Nampt-IN-8, and is substantially higher than the 95% purity benchmark often accepted for preliminary screening compounds . The 1.55% absolute purity advantage translates to a 77.5% reduction in total impurities (0.45% vs. 2.0% impurities). In dose-response assays operating in the 7-38.5 nM range, even trace impurities can contribute to off-target cytotoxicity or mask true NAMPT-dependent effects, particularly in sensitive primary cell cultures or co-culture systems. Procurement of the 99.55% purity grade minimizes this confounding variable and enhances inter-laboratory reproducibility.

Compound purity Quality control Reproducibility Procurement specification Chemical validation

Structural Differentiation: Nampt-IN-15 Possesses a Unique Piperidine-Benzamide Scaffold Distinct from the Thiophene and Guanidine Cores of Comparator NAMPT Inhibitors

Nampt-IN-15 is characterized by a piperidine-benzamide core scaffold, as confirmed by its IUPAC name (E)-N-[4-[1-(3-aminobenzoyl)piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide . This chemotype is structurally distinct from the N-pyridinylthiophene carboxamide scaffold of Nampt-IN-12 and the guanidine-based scaffold common to early-generation NAMPT inhibitors [1]. Scaffold divergence often correlates with differential off-target profiles, solubility characteristics, and metabolic stability. The piperidine-benzamide core may confer distinct physicochemical properties—including a molecular weight of 406.52 g/mol and calculated cLogP that differs from thiophene analogs—that influence cellular permeability and subcellular distribution. For medicinal chemistry programs seeking to explore alternative NAMPT inhibitor chemotypes or for biological studies where scaffold-specific off-target effects must be controlled, Nampt-IN-15 offers a chemically orthogonal tool compound.

Chemical scaffold Structure-activity relationship Piperidine-benzamide NAMPT inhibitor chemotype Medicinal chemistry

Experimental Tractability: Nampt-IN-15 Lacks the NQO1 Substrate Liability Associated with Nampt-IN-8

Nampt-IN-8 is explicitly characterized as a relatively good NQO1 substrate, and its biological effects include the induction of reactive oxygen species (ROS) and apoptosis through this dual mechanism . In contrast, available data for Nampt-IN-15 describe its activity solely in terms of NAMPT inhibition and downstream NAD⁺ depletion, with no evidence of NQO1 substrate activity or direct ROS induction . While the absence of NQO1 substrate activity for Nampt-IN-15 has not been formally disproven in a dedicated counter-screen, the lack of such annotation across multiple vendor technical datasheets and the absence of ROS-related descriptions suggest a cleaner NAMPT-dependent mechanism. For researchers designing experiments to isolate NAMPT-specific effects, the potential confounding influence of NQO1-mediated redox cycling represents a material experimental liability; Nampt-IN-15 offers a more mechanistically tractable alternative for studies where unambiguous NAMPT dependency must be demonstrated.

Off-target activity NQO1 Reactive oxygen species Mechanism of action Assay interference

Nampt-IN-15: Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


Partial NAMPT Inhibition Studies in Hematologic Malignancies (MOLM-13 AML and L540cy Hodgkin Lymphoma)

Nampt-IN-15 is optimally deployed in MOLM-13 acute myeloid leukemia and L540cy Hodgkin lymphoma models, where it exhibits its highest potency (IC₅₀ = 7 nM and 8.5 nM, respectively) [1]. In these hematologic contexts, its intermediate potency (35-fold less than Nampt-IN-14) enables partial NAMPT inhibition experiments that avoid complete and rapid NAD⁺ depletion, thereby allowing researchers to study graded dose-response relationships, adaptive metabolic rewiring, and the threshold NAD⁺ levels required for leukemia cell survival. The compound's lack of NQO1 substrate liability further ensures that observed cytotoxicity is attributable to NAMPT inhibition rather than redox cycling .

Differential NAMPT Dependency Profiling Across Solid Tumor and Hematologic Cell Lines

The documented 5.5-fold IC₅₀ differential between MOLM-13 (7 nM) and BxPC-3 (38.5 nM) makes Nampt-IN-15 a calibrated tool for profiling NAMPT dependency across diverse cancer lineages [1]. Researchers can leverage this intrinsic selectivity gradient to stratify cell lines by NAMPT vulnerability, using the compound as a molecular probe to identify cancers that exhibit enhanced sensitivity to NAD⁺ salvage pathway inhibition. This application is particularly valuable in large-scale cell line screening panels where a single compound with measurable selectivity provides more nuanced information than a uniformly potent or uniformly weak inhibitor.

Medicinal Chemistry Benchmarking of Piperidine-Benzamide NAMPT Inhibitor Chemotypes

For medicinal chemistry programs exploring alternative NAMPT inhibitor scaffolds, Nampt-IN-15 serves as a structurally validated benchmark for the piperidine-benzamide chemotype [1]. Its distinct scaffold (molecular weight 406.52 g/mol) provides a chemically orthogonal comparator to thiophene-based (Nampt-IN-12) and guanidine-based inhibitors . Procurement of high-purity Nampt-IN-15 (99.55%) ensures that structure-activity relationship (SAR) interpretations are not confounded by impurities, enabling rigorous comparison of potency, selectivity, and physicochemical properties across different NAMPT inhibitor chemotypes .

NAMPT-Specific Mechanism Validation in Cell Types with Low NMNAT1 Expression

Because Nampt-IN-15 functions as a direct NAMPT inhibitor without requiring enzymatic activation by NAMPT or NMNAT1, it is the preferred tool for validating NAMPT-specific mechanisms in cell types where the NAD⁺ salvage enzyme machinery is expressed at low or variable levels [1]. In contrast to the substrate-dependent prodrug Nampt-IN-12, which requires functional NAMPT and NMNAT1 for bioactivation, Nampt-IN-15 provides predictable target engagement independent of cellular metabolic capacity . This makes it suitable for studies in primary cells, certain neuronal subtypes, and genetically engineered models where NMNAT1 expression may be limiting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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